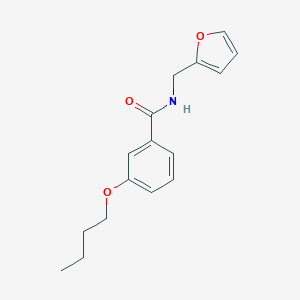

3-butoxy-N-(furan-2-ylmethyl)benzamide

Description

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

3-butoxy-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C16H19NO3/c1-2-3-9-19-14-7-4-6-13(11-14)16(18)17-12-15-8-5-10-20-15/h4-8,10-11H,2-3,9,12H2,1H3,(H,17,18) |

InChI Key |

RLVZQVIXBQEMCO-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid undergoes O-alkylation with 1-bromobutane in the presence of a base such as potassium carbonate (KCO) or sodium hydride (NaH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux conditions (60–80°C, 12–24 hours).

Yields range from 70% to 85%, contingent on the stoichiometry of alkylating agent and base.

Mitsunobu Reaction

For enhanced regioselectivity, the Mitsunobu reaction utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to couple 3-hydroxybenzoic acid with butanol. This method avoids competing C-alkylation but requires anhydrous conditions and stoichiometric reagents:

Yields exceed 90%, though cost and scalability constraints limit industrial applicability.

Activation of 3-Butoxybenzoic Acid

Conversion of the carboxylic acid to a reactive intermediate is critical for amide bond formation. Common strategies include:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl) or oxalyl chloride (ClCO) in dichloromethane (DCM) at 0–25°C generates 3-butoxybenzoyl chloride. Excess reagent is removed via distillation or evaporation to prevent side reactions:

Coupling Reagent-Mediated Activation

Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate in situ activation with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU). These methods are preferred for moisture-sensitive substrates and provide yields of 80–95%.

Amide Bond Formation with Furan-2-ylmethylamine

The final step involves coupling 3-butoxybenzoyl chloride or activated ester with furan-2-ylmethylamine (furfurylamine). Three protocols are prominent:

Direct Aminolysis of Acid Chloride

Furfurylamine reacts with 3-butoxybenzoyl chloride in the presence of a tertiary amine (e.g., triethylamine, EtN) to scavenge HCl. Reactions are conducted in tetrahydrofuran (THF) or DCM at 0–25°C:

Yields range from 75% to 88%, with purity dependent on efficient HCl removal.

Coupling Reagent-Assisted Synthesis

Using HATU or EDC/HOBt, the reaction proceeds in DMF or acetonitrile under inert atmospheres. Furfurylamine (1.2 equivalents) ensures complete conversion:

This method achieves yields >90% but necessitates chromatographic purification.

Aluminum-Mediated Amidation

Adapting methodologies from nicotinamide N-methyltransferase inhibitor synthesis, aluminum trimethyl (AlMe) promotes direct amidation from methyl or ethyl esters:

Yields of 82–88% are reported, with reduced byproduct formation.

Optimization and Challenges

Regioselectivity and Side Reactions

Competing N-alkylation of furfurylamine is mitigated by maintaining sub-zero temperatures during acid chloride reactions. The furan ring’s sensitivity to strong acids necessitates pH-controlled conditions (pH 7–9).

Purification Strategies

Crude product purification employs silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The compound’s solubility in apolar solvents (logP ≈ 3.5) facilitates isolation.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride Aminolysis | SOCl, EtN, THF | 75–88 | 90–95 | Scalability, minimal side products |

| HATU-Mediated Coupling | HATU, DIPEA, DMF | 90–95 | 98–99 | High efficiency, room temperature |

| Aluminum-Mediated | AlMe, toluene, reflux | 82–88 | 92–94 | Avoids acid chloride generation |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-butoxy-N-(furan-2-ylmethyl)benzamide has several applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzamide derivatives vary significantly in pharmacological and physicochemical properties based on substituents and amine groups. Below is a comparative analysis:

Key Observations:

Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 5-methyl-2-nitrobenzamide) exhibit higher reactivity in synthesis but may reduce bioavailability due to polarity . Acetyl vs. Alkoxy: Acetylated derivatives (e.g., N-Acetyl-N-(furan-2-ylmethyl)benzamide) show lower yields, likely due to steric hindrance during acylation .

Amine Group Variations :

- Furan-2-ylmethyl : Enhances π-π interactions in biological targets, common in antitumor agents .

- Thiophen-2-ylmethyl : Derivatives like 2-nitro-N-(thiophen-2-ylmethyl)benzamide (86% yield) show comparable synthetic efficiency but differ in electronic properties due to sulfur's polarizability .

- 3,4-Dimethoxyphenethyl : Imparts antiarrhythmic activity, as seen in N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.